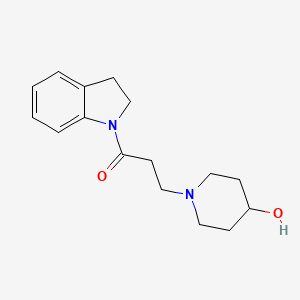![molecular formula C14H16N2O2 B7475262 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of TAK-659 and belongs to the class of kinase inhibitors.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide involves the inhibition of specific kinases. BTK inhibition, for example, has been shown to be effective in the treatment of B-cell malignancies. FLT3 inhibition has been shown to be effective in the treatment of acute myeloid leukemia. ITK inhibition has been shown to be effective in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide have been extensively studied. It has been shown to have anti-inflammatory effects, which make it a promising candidate for the treatment of inflammatory disorders. It has also been shown to have anti-tumor effects, which make it a promising candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide is its specificity towards certain kinases. This makes it a valuable tool for studying the role of these kinases in various diseases. However, one of the limitations of this compound is its potential toxicity. Careful consideration must be given to the dosage and administration of this compound in lab experiments.
Direcciones Futuras
There are many future directions for the study of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide. One potential direction is the development of more specific inhibitors that target specific kinases. Another potential direction is the investigation of the potential synergistic effects of this compound with other drugs. Additionally, the potential use of this compound in combination with immunotherapy for the treatment of cancer is an area of active research.
Métodos De Síntesis
The synthesis of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide involves the reaction between 2-methyl-1,3-oxazole-4-carboxylic acid and 4-aminobenzonitrile. The reaction is carried out in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using column chromatography to obtain a pure form of 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide.
Aplicaciones Científicas De Investigación
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on various kinases, including BTK, FLT3, and ITK. This makes it a promising candidate for the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders.
Propiedades
IUPAC Name |
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)14(17)16-12-6-4-11(5-7-12)13-8-18-10(3)15-13/h4-9H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFAQHIHZBRZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)


![1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7475257.png)


![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)